molecular formula C22H23F6NO4S B12293157 4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid

Cat. No.: B12293157
M. Wt: 511.5 g/mol
InChI Key: ZCGGCPCQTKPOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RS-601 is a potent dual leukotriene D4 and thromboxane A2 inhibitor. It is known for its ability to inhibit antigen-induced airway hyperresponsiveness and shows antiasthmatic effects in guinea pig models of asthma . This compound is primarily used for research purposes and has shown significant potential in the field of respiratory diseases.

Chemical Reactions Analysis

RS-601 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RS-601 has a wide range of scientific research applications, including:

Mechanism of Action

RS-601 exerts its effects by inhibiting the leukotriene D4 and thromboxane A2 receptors. This inhibition prevents the bronchoconstriction and airway hyperresponsiveness induced by these mediators. The molecular targets include the cysteinyl leukotriene receptor and the thromboxane A2 receptor. The pathways involved are primarily related to the inflammatory response in the respiratory system .

Comparison with Similar Compounds

RS-601 is unique due to its dual inhibition of leukotriene D4 and thromboxane A2 receptors. Similar compounds include:

    Pranlukast: A leukotriene receptor antagonist.

    Montelukast: Another leukotriene receptor antagonist.

    S-1452: A thromboxane A2 receptor antagonist.

Compared to these compounds, RS-601 offers a broader range of inhibition, making it more effective in certain research and therapeutic applications .

Biological Activity

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid is a synthetic compound characterized by a complex structure that includes multiple fluorine atoms and a sulfonamide functional group. This unique molecular architecture contributes to its potential utility in various biological applications. The compound's molecular formula is C22H23F6NO4S, and its structure features a butanoic acid moiety linked to a phenyl ring substituted with a pentafluoroalkyl chain and a sulfonamide group.

The compound's reactivity can be attributed to its functional groups, which may facilitate interactions with biological targets such as enzymes or receptors. This section outlines the synthesis and structural characteristics of the compound:

Property Description
Molecular FormulaC22H23F6NO4S
Functional GroupsSulfonamide, Pentafluoroalkyl
Structural FeaturesButanoic acid moiety, Phenyl ring

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential interactions with specific biological targets. Interaction studies often employ techniques such as:

  • Binding Affinity Studies : Evaluating how well the compound binds to enzymes or receptors.
  • In Vitro Assays : Testing the compound's effects on cell lines to assess cytotoxicity or therapeutic potential.
  • In Vivo Studies : Investigating the pharmacokinetics and efficacy in animal models.

Case Studies and Research Findings

  • Cyclooxygenase Inhibition : Similar sulfonamide-containing compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, derivatives of sulfonamide have shown significant COX-2 inhibition in vitro and in vivo studies . These findings suggest that this compound may exhibit similar anti-inflammatory properties.
  • Antimicrobial Activity : Compounds with sulfonamide groups are often associated with antimicrobial properties. A comparative study of structurally related compounds highlighted their effectiveness against various bacterial strains . This suggests that the target compound may also possess antimicrobial activity.
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on sulfonamide derivatives to identify key structural features that enhance biological activity. The incorporation of fluorinated groups has been shown to increase lipophilicity and stability . This characteristic may enhance the pharmacological profile of this compound.

Properties

Molecular Formula

C22H23F6NO4S

Molecular Weight

511.5 g/mol

IUPAC Name

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid

InChI

InChI=1S/C22H23F6NO4S/c23-17-10-12-18(13-11-17)34(32,33)29-19(4-2-14-21(24,25)22(26,27)28)16-8-6-15(7-9-16)3-1-5-20(30)31/h6-13,19,29H,1-5,14H2,(H,30,31)

InChI Key

ZCGGCPCQTKPOSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C(CCCC(C(F)(F)F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.